4-Bromochalcone
Overview
Description
4-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the fourth position of the phenyl ring. Chalcones are a class of flavonoids that exhibit a wide range of biological activities. The structure of this compound consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-Bromochalcone is a type of chalcone, a class of compounds known for their diverse biological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidative stress, and cancer .
Mode of Action
For instance, they can inhibit enzymes, modulate receptor activity, and scavenge free radicals . The α,β-unsaturated carbonyl system in chalcones is biologically active, enabling them to undergo electron transfer reactions .
Biochemical Pathways
Chalcones, including this compound, are known to affect several biochemical pathways. They are involved in the flavonoid/isoflavonoid biosynthesis pathway and serve as intermediates to the flavonoid family of natural products . They are also known to possess strong antioxidant properties, making them potential candidates against reactive oxygen species .
Pharmacokinetics
The pharmacokinetic properties of chalcones can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
This compound, like other chalcones, is known to exhibit antioxidant and anti-inflammatory properties . It has been shown to have improved antioxidant profiles compared to the unsubstituted parent compound . The para derivative of this compound exhibits the highest activity among these regioisomers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound is sensitive to excess temperatures . Additionally, the synthesis of this compound can be performed at room temperature, highlighting its stability under ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional conditions by stirring the mixture at room temperature or using microwave irradiation to enhance the reaction rate and yield . The product is typically purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products:
Oxidation: Epoxides, dihydroxy derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thio-substituted chalcones.
Scientific Research Applications
4-Bromochalcone has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Chlorochalcone
- 4-Methoxychalcone
- 4-Nitrochalcone
- 4-Fluorochalcone
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
Record name | 4-Bromochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-66-9, 22966-09-2 | |
Record name | 4-Bromochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?
A1: this compound ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []
Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?
A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.
Q3: Can this compound be synthesized using different methods, and if so, how do they compare?
A3: Yes, this compound can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []
Q4: Are there any applications of this compound in material science?
A4: Research suggests that this compound exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating this compound units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.
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